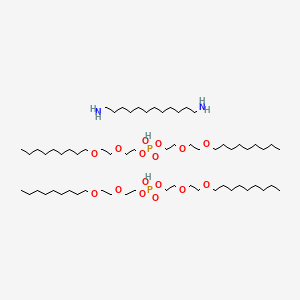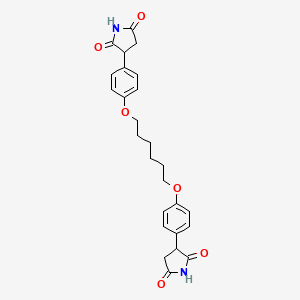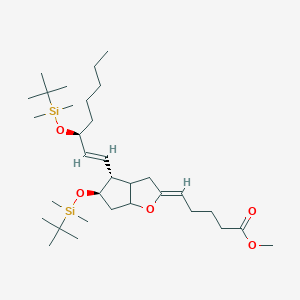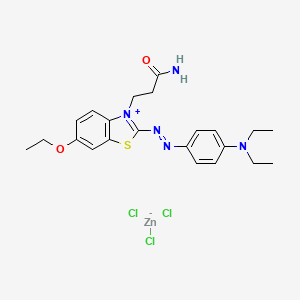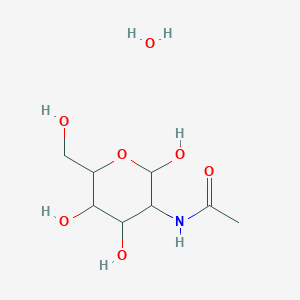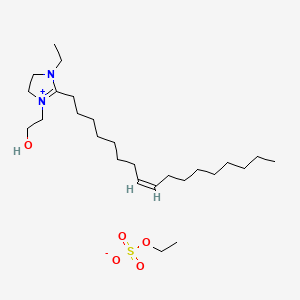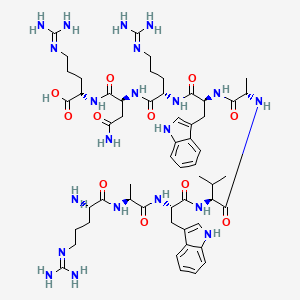
L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- is a complex peptide composed of multiple amino acids. This compound is a derivative of L-Arginine, an amino acid that plays a crucial role in various physiological processes, including the synthesis of proteins and the production of nitric oxide, a key signaling molecule in the cardiovascular system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- involves the stepwise assembly of its constituent amino acids. This process typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a solid support, such as a resin, and the application of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of kynurenine derivatives.
Reduction: The peptide can be reduced at disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various protecting groups for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can yield kynurenine, while reduction of disulfide bonds results in free thiol groups .
Aplicaciones Científicas De Investigación
L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular health due to its nitric oxide production.
Industry: Utilized in the development of peptide-based drugs and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- involves its interaction with specific molecular targets and pathways. The peptide can enhance nitric oxide production, leading to vasodilation and improved blood flow. It also influences the activity of various enzymes and receptors involved in metabolic and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine: A precursor to the peptide, involved in nitric oxide synthesis.
L-Glutamine: Another amino acid with roles in protein synthesis and cellular metabolism.
L-Citrulline: A related compound that can be converted to L-Arginine in the body.
Uniqueness
L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to modulate nitric oxide production and interact with various molecular targets sets it apart from other peptides .
Propiedades
Número CAS |
388578-99-2 |
|---|---|
Fórmula molecular |
C55H83N21O11 |
Peso molecular |
1214.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C55H83N21O11/c1-27(2)43(76-50(84)40(23-31-26-68-36-16-8-6-13-33(31)36)74-44(78)28(3)69-46(80)34(56)14-9-19-64-53(58)59)51(85)70-29(4)45(79)73-39(22-30-25-67-35-15-7-5-12-32(30)35)48(82)71-37(17-10-20-65-54(60)61)47(81)75-41(24-42(57)77)49(83)72-38(52(86)87)18-11-21-66-55(62)63/h5-8,12-13,15-16,25-29,34,37-41,43,67-68H,9-11,14,17-24,56H2,1-4H3,(H2,57,77)(H,69,80)(H,70,85)(H,71,82)(H,72,83)(H,73,79)(H,74,78)(H,75,81)(H,76,84)(H,86,87)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t28-,29-,34-,37-,38-,39-,40-,41-,43-/m0/s1 |
Clave InChI |
WZPAHRVGUXGSFK-YJZJKGEDSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






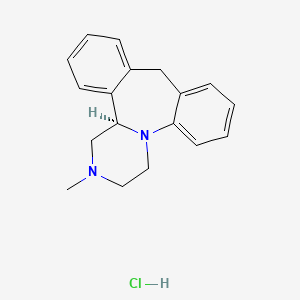
![dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B12716110.png)

